molecular formula C17H20N4O2S B2359242 N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1235663-78-1

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2359242
CAS No.: 1235663-78-1
M. Wt: 344.43
InChI Key: ZFDLUZPLONFDQS-UHFFFAOYSA-N
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Description

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C17H20N4O2S and a molecular weight of 344.43 g/mol.

Scientific Research Applications

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide has been explored for its potential anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a promising candidate for the development of anti-inflammatory drugs . Additionally, molecular docking studies have been conducted to understand the binding interactions of this compound with protein receptors .

Preparation Methods

The synthesis of N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Comparison with Similar Compounds

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have been synthesized using similar methods.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown significant COX-1 and COX-2 inhibitory activity and are structurally related to this compound.

This compound stands out due to its unique combination of a benzyl group and a thiazolyl group, which may contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

1-N-benzyl-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-15(20-16-18-8-11-24-16)14-6-9-21(10-7-14)17(23)19-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,23)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDLUZPLONFDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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